6,7-Desmethylene drospirenone

Catalog No.
S1551502
CAS No.
67372-68-3
M.F
C23H30O3
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Desmethylene drospirenone

CAS Number

67372-68-3

Product Name

6,7-Desmethylene drospirenone

IUPAC Name

(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1

InChI Key

DYIJDDWIJGVQBE-PJPXKQQPSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C

Synonyms

(15α,16α,17α)-15,16-Dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic Acid γ-Lactone; 15β,16β-Methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone; 17β-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic Acid γ-Lactone

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C

6,7-Desmethylene drospirenone is a synthetic compound belonging to the class of progestins, specifically a derivative of drospirenone. Its chemical formula is C23H30O3, and it has a molecular weight of approximately 354.48 g/mol. This compound is characterized by the absence of methylene groups at the 6 and 7 positions of the drospirenone structure, which contributes to its unique properties and biological activities .

Identification and Characterization:

,7-Desmethylene drospirenone is a chemical compound derived from drospirenone, a synthetic progestin medication commonly used in combined oral contraceptive pills. It differs from drospirenone by lacking a methyl group at the 6th and 7th positions of its molecular structure.

This structural variation has led researchers to investigate 6,7-desmethylene drospirenone for potential applications in scientific research. Studies have primarily focused on its presence as an impurity in drospirenone drug products [, ].

Impurity in Drospirenone Drug Products:

The presence of impurities, including 6,7-desmethylene drospirenone, in pharmaceutical products is crucial for quality control and safety assessment. Regulatory agencies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for acceptable impurity levels to ensure the quality and safety of medications [].

Research efforts have been directed towards developing analytical methods for the detection and quantification of 6,7-desmethylene drospirenone in drospirenone drug products. These methods employ various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to accurately measure the impurity levels [].

The chemical behavior of 6,7-desmethylene drospirenone involves various reactions typical of steroid compounds. It can undergo oxidation, reduction, and hydrolysis. The presence of functional groups allows for potential reactions with electrophiles and nucleophiles, leading to derivatives that may exhibit different pharmacological properties. Notably, similar compounds often participate in enzymatic transformations mediated by cytochrome P450 enzymes, affecting their metabolism and biological activity .

6,7-Desmethylene drospirenone exhibits significant biological activity as a progestin. It primarily functions by binding to progesterone receptors, leading to the suppression of follicle-stimulating hormone and luteinizing hormone release, thereby preventing ovulation. Additionally, it may influence the metabolism of androgens and estrogens, contributing to its therapeutic effects in hormonal regulation . Studies suggest that it may also possess anti-mineralocorticoid properties, making it useful in treating conditions like polycystic ovary syndrome .

The synthesis of 6,7-desmethylene drospirenone can be achieved through several methods:

  • Chemical Modification: Starting from drospirenone, selective reduction or elimination reactions can be employed to remove the methylene groups at positions 6 and 7.
  • Total Synthesis: This involves constructing the compound from simpler organic molecules through multi-step synthetic pathways that include cyclization, functional group transformations, and purification techniques.
  • Biotechnological Approaches: Enzymatic methods using specific enzymes can also be explored for more sustainable synthesis routes .

6,7-Desmethylene drospirenone is primarily utilized in pharmaceutical formulations as a component in oral contraceptives. Its unique properties allow it to provide effective hormonal regulation while minimizing side effects associated with other progestins. Additionally, it is being investigated for potential applications in treating hormonal imbalances and conditions such as endometriosis and uterine fibroids .

Interaction studies involving 6,7-desmethylene drospirenone have focused on its pharmacokinetics and metabolic pathways. Research indicates that it may interact with cytochrome P450 enzymes, influencing the metabolism of other drugs and hormones. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects when used in combination therapies .

Several compounds share structural similarities with 6,7-desmethylene drospirenone. These include:

  • Drospirenone: The parent compound with additional methylene groups at positions 6 and 7.
  • Levonorgestrel: Another synthetic progestin with distinct pharmacological properties.
  • Norethisterone: A synthetic progestin known for its use in contraceptive formulations.

Comparison Table

CompoundStructural FeaturesBiological Activity
6,7-Desmethylene DrospirenoneLacks methylene groups at positions 6 & 7Progestin activity with anti-androgenic effects
DrospirenoneContains methylene groups at positions 6 & 7Progestin activity; anti-mineralocorticoid properties
LevonorgestrelContains a double bond in the steroid structureProgestin activity; stronger androgenic effects
NorethisteroneContains an ethynyl groupProgestin activity; used in various contraceptive formulations

Uniqueness

The uniqueness of 6,7-desmethylene drospirenone lies in its specific structural modifications that enhance its selectivity for progesterone receptors while potentially reducing androgenic side effects compared to other progestins. This makes it a valuable candidate for therapeutic applications where hormonal balance is crucial .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

Appearance

White Solid

Melting Point

177-179°C

UNII

3N90W9C3DW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

67372-68-3

Wikipedia

6,7-desmethylene drospirenone

Dates

Modify: 2023-08-15

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